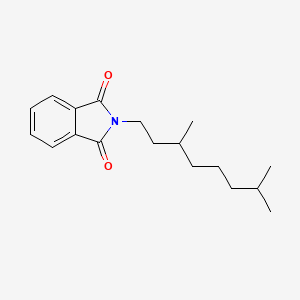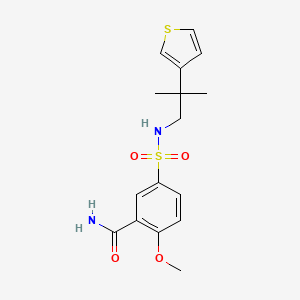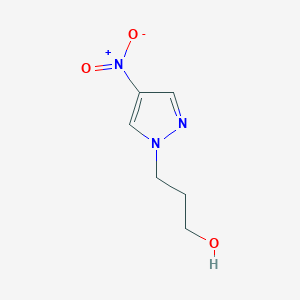
2-(3,7-Dimethyloctyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3,7-Dimethyloctyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C18H25NO2 . It’s a type of isoindoline-1,3-dione derivative, which are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities .
Synthesis Analysis
Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities .Molecular Structure Analysis
The molecular structure of “this compound” is complex with multiple rings . The common structure of isoindoline-1,3-dione (phthalimide) derivatives is –CO–N– ®–CO–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo .Chemical Reactions Analysis
Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents . In addition, the inhibition of β -amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Isoindoline-1,3-dione derivatives, including 2-(3,7-Dimethyloctyl)isoindoline-1,3-dione, are synthesized and characterized for various applications. For instance, Sabastiyan and Suvaikin (2012) synthesized 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes, emphasizing their antimicrobial activity (Sabastiyan & Suvaikin, 2012).
Green Synthesis Approaches
- A study by Journal et al. (2019) highlighted the green synthesis of isoindoline-1,3-dione derivatives using Water Extract of Onion Peel Ash (WEOPA), demonstrating an environmentally friendly approach in chemical synthesis (Journal et al., 2019).
Photophysical Properties and Applications
- Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives with isoindoline-1,3-dione structures, exploring their solid-state fluorescence emission and potential use in pH sensing (Yan et al., 2017).
Corrosion Inhibition
- Chadli et al. (2017) synthesized aza-pseudopeptides containing isoindoline-1,3-dione and evaluated their efficacy in inhibiting mild steel corrosion, demonstrating the compound's potential in industrial applications (Chadli et al., 2017).
Pharmaceutical Research
- Andrade-Jorge et al. (2018) investigated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an AChE inhibitor, relevant in the context of Alzheimer’s disease research (Andrade-Jorge et al., 2018).
Antimicrobial Activity
- Shipra et al. (2019) synthesized isoindoline-1, 3-dione derivatives and evaluated their antimicrobial activity, adding to the compound's potential in medical applications (Shipra et al., 2019).
Crystallography
- Ghabbour et al. (2016) focused on the crystal structure and antimicrobial activity of a particular isoindoline-1,3-dione derivative, contributing to the understanding of its physical properties (Ghabbour & Qabeel, 2016).
Wirkmechanismus
Target of Action
Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
It is known that isoindoline-1,3-dione derivatives interact with their targets, such as the dopamine receptor d3, leading to changes in receptor activity .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been found to inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease .
Pharmacokinetics
Isoindoline-1,3-dione derivatives were tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .
Result of Action
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
Eigenschaften
IUPAC Name |
2-(3,7-dimethyloctyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-13(2)7-6-8-14(3)11-12-19-17(20)15-9-4-5-10-16(15)18(19)21/h4-5,9-10,13-14H,6-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKTZAJCKACLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2875039.png)

![2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2875042.png)
![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2875048.png)

![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875050.png)
![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B2875052.png)
![4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide](/img/structure/B2875053.png)
